REACTION_CXSMILES
|
N1(O[C:11](=[O:19])[C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)C2C=CC=CC=2N=N1.[NH2:20][CH:21]1[CH2:26][CH2:25][N:24]([CH2:27][CH3:28])[CH2:23][CH2:22]1.C(N(CC)CC)C>O1CCCC1>[NH2:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([NH:20][CH:21]2[CH2:26][CH2:25][N:24]([CH2:27][CH3:28])[CH2:23][CH2:22]2)=[O:19])=[CH:17][CH:16]=1
|
Name
|
4-amino-benzoic acid benzotriazol-1-yl ester
|
Quantity
|
1.0424 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)OC(C2=CC=C(C=C2)N)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5257 g
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)CC
|
Name
|
|
Quantity
|
1.0372 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 65 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
WASH
|
Details
|
the organic layer washed twice with 50 mL of 0.5 M sodium carbonate, 50 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
50 mL brine, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
65 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NC2CCN(CC2)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8522 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |